molecular formula C6H8N2O B12437286 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine

Cat. No.: B12437286
M. Wt: 124.14 g/mol
InChI Key: BKKWYIVRJOKHJV-UHFFFAOYSA-N
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Description

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine is a heterocyclic compound with a unique structure that includes a fused cyclopentane and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the oxazole ring. The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted oxazole compounds.

Scientific Research Applications

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    4H,5H,6H-Cyclopenta[d][1,2]oxazole-3-carbaldehyde: Contains an aldehyde group instead of an amine.

Uniqueness

4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine is unique due to its amine group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-amine

InChI

InChI=1S/C6H8N2O/c7-6-4-2-1-3-5(4)9-8-6/h1-3H2,(H2,7,8)

InChI Key

BKKWYIVRJOKHJV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)ON=C2N

Origin of Product

United States

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